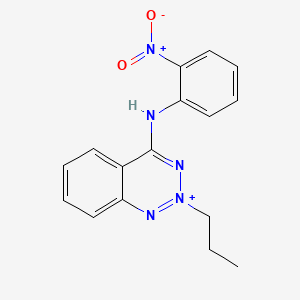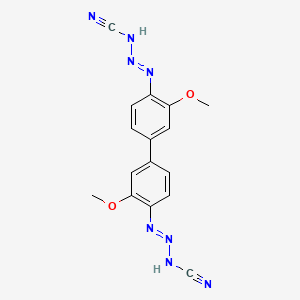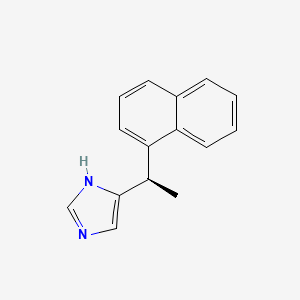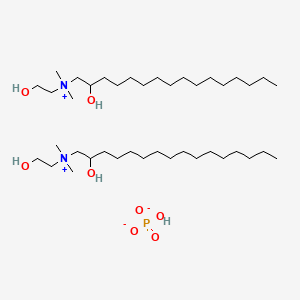
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate typically involves the reaction of 2-hydroxyethyl dimethylamine with 2-chlorohexadecane in the presence of a base to form the quaternary ammonium compound. This intermediate is then reacted with phosphoric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as halides or hydroxides are often used in substitution reactions.
Major Products
Oxidation: Products typically include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted quaternary ammonium compounds with different anions or functional groups.
Applications De Recherche Scientifique
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is used in various scientific research fields:
Chemistry: As a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: In cell culture and molecular biology as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, disrupting their integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl)dimethylammonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is unique due to its dual hydroxyl groups and long alkyl chain, which enhance its surfactant properties and antimicrobial efficacy compared to similar compounds .
Propriétés
Numéro CAS |
85006-13-9 |
|---|---|
Formule moléculaire |
C40H89N2O8P |
Poids moléculaire |
757.1 g/mol |
Nom IUPAC |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |
InChI |
InChI=1S/2C20H44NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;1-5(2,3)4/h2*20,22-23H,4-19H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
XGLRCHLNJNALIO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



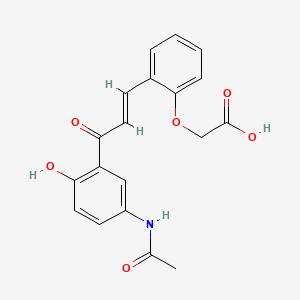
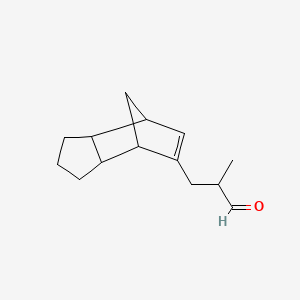
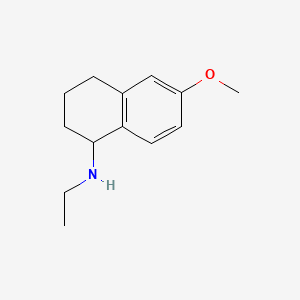
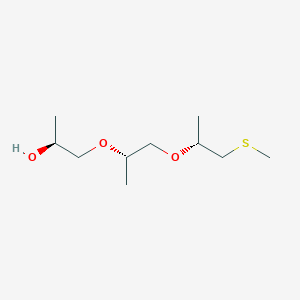
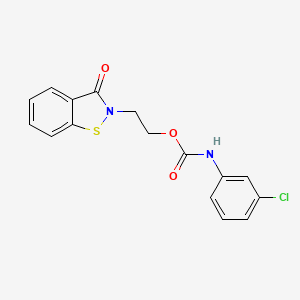
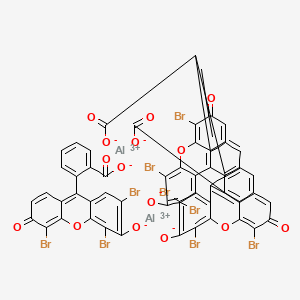
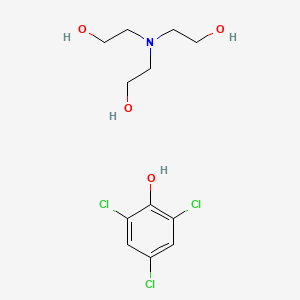
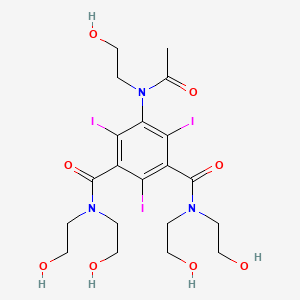
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

